molecular formula C10H5FN2 B6357898 5-Fluoroisoquinoline-8-carbonitrile CAS No. 1369186-03-7

5-Fluoroisoquinoline-8-carbonitrile

Cat. No.: B6357898
CAS No.: 1369186-03-7
M. Wt: 172.16 g/mol
InChI Key: OJZCOJIAGYYYQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoroisoquinoline-8-carbonitrile is a heterocyclic organic compound with the molecular formula C10H5FN2. This compound is part of the isoquinoline family, which is known for its significant biological and chemical properties. Isoquinolines are widely used in pharmaceuticals, agrochemicals, and materials science due to their unique structural characteristics and biological activities .

Preparation Methods

The synthesis of 5-Fluoroisoquinoline-8-carbonitrile can be achieved through several methods:

    Direct Fluorination: This involves the direct introduction of a fluorine atom onto the isoquinoline ring.

    Cyclization of Precursor Compounds: Another method involves the cyclization of a precursor compound that already contains a fluorinated benzene ring.

    Simultaneous Installation:

Chemical Reactions Analysis

5-Fluoroisoquinoline-8-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

5-Fluoroisoquinoline-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoroisoquinoline-8-carbonitrile involves its interaction with specific molecular targets. The fluorine atom in the compound enhances its binding affinity to biological targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

5-Fluoroisoquinoline-8-carbonitrile can be compared with other fluorinated isoquinolines and quinolines:

These comparisons highlight the unique properties of this compound, particularly its specific substitution pattern and its resulting biological and chemical activities.

Properties

IUPAC Name

5-fluoroisoquinoline-8-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-10-2-1-7(5-12)9-6-13-4-3-8(9)10/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZCOJIAGYYYQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.